molecular formula C6H5ClO2 B1584398 2-Chlororesorcinol CAS No. 6201-65-6

2-Chlororesorcinol

Cat. No.: B1584398
CAS No.: 6201-65-6
M. Wt: 144.55 g/mol
InChI Key: SWZVJOLLQTWFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlororesorcinol is an organic compound with the molecular formula C₆H₅ClO₂. It is a derivative of resorcinol, where one of the hydrogen atoms in the benzene ring is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chlororesorcinol typically involves the chlorination of resorcinol. One common method includes replacing chlorine with sulfonyl chloride in traditional technology, followed by acidizing at a low temperature using hydrochloric acid. The product is then extracted using an organic solvent and washed to avoid polymerization at high temperatures. Finally, abrasive cleaning with dichloromethane and drying yields this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of sulfonyl chloride and hydrochloric acid is common in industrial settings to achieve efficient chlorination and purification .

Chemical Reactions Analysis

Types of Reactions: 2-Chlororesorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydroxy derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted resorcinol derivatives.

Scientific Research Applications

2-Chlororesorcinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlororesorcinol involves its interaction with biological molecules. It can inhibit enzyme activity by binding to active sites or altering enzyme conformation. In antimicrobial applications, it disrupts cell membrane integrity and interferes with metabolic pathways, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 2-Chlororesorcinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom enhances its antimicrobial properties compared to resorcinol and other derivatives.

Properties

IUPAC Name

2-chlorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZVJOLLQTWFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953325
Record name 2-Chlorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6201-65-6, 31288-32-1
Record name 2-Chlororesorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6201-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlororesorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006201656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031288321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlororesorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 500 mL flask containing 156 mL of 96% (w/w) sulfuric acid are added 52.5 g of resorcinol. Before the resorcinol completely dissolves, another 156 mL of 96% (w/w) sulfuric acid and another 52.5 g of resorcinol are added. The resulting exotherm causes the temperature of the mixture to increase to as much as 90° C. When this the temperature is reached, or when the temperature of the mixture no longer increases, the mixture is heated to 110° C. for two hours. Then, the mixture is cooled to 15° C., after which time 120 g of chlorine are added at such a rate to maintain a temperature of 15° C. The mixture is then poured into a 2 liter flask containing 450 g of ice and 400 mL of water. To the resulting aqueous phase is added aqueous sodium hydroxide (prepared by dissolving 76 g of sodium hydroxide into 150 mL of water) followed by a 24-hour reflux of the mixture. The temperature of the solution is reduced to room temperature, and after extraction by ethyl ether and ether evaporation, the residual mixture, which contains resorcinol and 2-chlororesorcinol, is subjected to flash column chromatography, using CH2Cl2 as eluent. This affords 29 g (21% yield) of the pure 2-chlororesorcinol (M.P. 97° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
52.5 g
Type
reactant
Reaction Step Four
Quantity
120 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
450 g
Type
reactant
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
reactant
Reaction Step Seven
Yield
21%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-4,6-di-tert-butylresorcinol (25.7 g, 100 mmol, prepared as described in Example 1A) and p-toluenesulfonic acid monohydrate (0.2 g, 1 mmol) is added to a flask--which is equipped with a gas withdrawing port leading to a dry ice cooled trap--heated at 210° C. for 2 hours, then allowed to cool. Recrystallization from toluene affords pure 2-chlororesorcinol (13.2-13.9 g, 91-96% yield). The yield of recovered isobutylene is >95%.
Name
2-chloro-4,6-di-tert-butylresorcinol
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlororesorcinol
Reactant of Route 2
Reactant of Route 2
2-Chlororesorcinol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Chlororesorcinol
Reactant of Route 4
2-Chlororesorcinol
Reactant of Route 5
2-Chlororesorcinol
Reactant of Route 6
2-Chlororesorcinol
Customer
Q & A

Q1: What is the main application of 2-Chlororesorcinol highlighted in the provided research?

A: The provided research focuses on utilizing this compound as a building block for synthesizing substituted benzopyran derivatives. [] These derivatives, particularly pyrimidochromenes, exhibit promising antimicrobial and antifungal activities. []

Q2: Can you describe the synthesis of pyrimidochromenes using this compound?

A: The synthesis involves a multi-step process. Initially, this compound reacts with malononitrile and either aldehydes or ketones in a one-pot reaction to form substituted benzopyrans. [] These intermediates are then reacted with formamide, yielding pyrimidochromenes. [] Alternatively, the intermediates can be converted to amidines, which are then cyclized to produce the desired pyrimidochromenes. []

Q3: Are there any studies on the antimicrobial activity of these synthesized compounds?

A: Yes, the research indicates that some synthesized compounds were screened in vitro for their antimicrobial and antifungal properties. [] The study found that many of the tested compounds displayed promising activity against specific strains of bacteria and fungi, comparable to standard antibiotics Chloramphenicol and Sertaconazol. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.